(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea
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Overview
Description
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea is a complex organic compound known for its unique chemical structure and properties This compound features a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce thiols or amines.
Scientific Research Applications
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The dimethylamino group may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)urea: Similar structure but with an oxygen atom replacing the sulfur atom.
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)guanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
The presence of both trifluoromethyl and dimethylamino groups in (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(dimethylamino)-2-methylpropyl)thiourea makes it unique compared to similar compounds
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S)-1-(dimethylamino)-2-methylpropyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F6N3S/c1-8(2)12(24(3)4)23-13(25)22-11-6-9(14(16,17)18)5-10(7-11)15(19,20)21/h5-8,12H,1-4H3,(H2,22,23,25)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOYTICELDRIG-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](NC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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